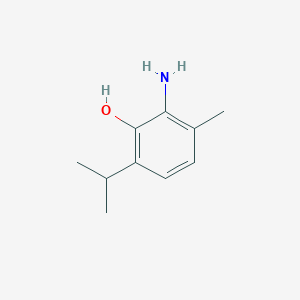

2-Amino-6-isopropyl-3-methylphenol

Descripción

Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The compound’s structure confers unique physicochemical properties, such as altered solubility, stability, and reactivity compared to simpler aminophenols like 2-aminophenol or 3-aminophenol.

Propiedades

Número CAS |

13366-69-3 |

|---|---|

Fórmula molecular |

C10H15NO |

Peso molecular |

165.23 g/mol |

Nombre IUPAC |

2-amino-3-methyl-6-propan-2-ylphenol |

InChI |

InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6,12H,11H2,1-3H3 |

Clave InChI |

SCBMXGBZXCDNLH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C(C)C)O)N |

SMILES canónico |

CC1=C(C(=C(C=C1)C(C)C)O)N |

Sinónimos |

Phenol, 2-amino-3-methyl-6-(1-methylethyl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares key properties of 2-Amino-6-isopropyl-3-methylphenol with 2-aminophenol and 3-aminophenol, as referenced in the provided evidence.

Key Findings:

Structural Impact on Solubility: The isopropyl and methyl groups in this compound introduce steric hindrance and hydrophobicity, likely reducing water solubility compared to simpler aminophenols like 3-aminophenol, which dissolves freely in hot water and alcohol . This property may limit its utility in aqueous-phase reactions but enhance compatibility with organic matrices.

Reactivity Differences: 2-Aminophenol: The ortho-amino group facilitates intramolecular hydrogen bonding, stabilizing intermediates in oxidation or coupling reactions (e.g., dye synthesis). 3-Aminophenol: The meta-substitution pattern allows for more linear polymerization pathways, as seen in conductive polymer research. this compound: Bulky substituents may slow reaction kinetics due to steric effects but could improve thermal stability in polymer applications.

Industrial Relevance: While 2- and 3-aminophenol are widely used in pharmaceuticals and dyes, the specialized substituents in this compound suggest niche applications, such as high-performance resin modifiers or antioxidants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.